N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Description
The compound N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a heterocyclic hybrid featuring a 1,3,4-thiadiazole core fused with a benzothiazol-3-one moiety via an acetamide linker. Its molecular formula is C19H16N4O2S2, with a benzyl substituent at the 5-position of the thiadiazole ring (Fig. 1). This structure combines electron-rich aromatic systems with sulfur and nitrogen heteroatoms, which are common in bioactive molecules targeting enzymes or receptors . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs have demonstrated diverse biological activities, including anti-glaucoma (e.g., methazolamide) and anti-tumor effects .
Properties
Molecular Formula |
C18H14N4O2S2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H14N4O2S2/c23-15(11-22-17(24)13-8-4-5-9-14(13)26-22)19-18-21-20-16(25-18)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21,23) |
InChI Key |
VCOWOTCVZPZVTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Condensation
The most well-documented method for synthesizing this compound involves a carbodiimide-mediated condensation reaction between 2-amino-5-benzyl-1,3,4-thiadiazole and 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid. This approach, detailed in a 2014 Journal of Chemical Research study, employs 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and N-hydroxybenzotriazole (HOBT) as coupling agents.
Procedure :
-
Reactants :
-
2-Amino-5-benzyl-1,3,4-thiadiazole (1.0 equiv)
-
2-(3-Oxo-1,2-benzothiazol-2(3H)-yl)acetic acid (1.05 equiv)
-
EDCI (1.2 equiv) and HOBT (1.2 equiv) in dimethylformamide (DMF)
-
-
Conditions :
-
Room temperature, 24-hour stirring
-
Workup involves precipitation in water and purification via column chromatography (ethyl acetate:petroleum ether = 1:1)
-
Mechanistic Insight :
EDCI activates the carboxylic acid group of the benzisothiazolinone derivative, forming an active ester intermediate. HOBT suppresses racemization and enhances coupling efficiency. The nucleophilic amine group of the thiadiazole attacks the activated carbonyl, yielding the target acetamide.
Thiosemicarbazide Cyclization
An alternative route involves synthesizing the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide with substituted benzoic acid derivatives. While this method primarily generates 2-amino-5-aryl-1,3,4-thiadiazoles, it serves as a precursor for subsequent acetylation.
Procedure :
-
Reactants :
-
Substituted benzoic acid (e.g., 2-chlorobenzoic acid)
-
Thiosemicarbazide and phosphorus oxychloride (POCl₃)
-
-
Conditions :
-
Dropwise addition of POCl₃ at 0–5°C, followed by heating to 70°C for 4 hours
-
Alkaline workup (pH 8–9) to isolate 2-amino-5-aryl-1,3,4-thiadiazole
-
Acetylation of Thiadiazol-2-Amine
The final acetylation step involves reacting 2-amino-5-benzyl-1,3,4-thiadiazole with chloroacetyl chloride. This method, adapted from analogous thiadiazole syntheses, requires careful temperature control to avoid side reactions.
Procedure :
-
Reactants :
-
2-Amino-5-benzyl-1,3,4-thiadiazole
-
Chloroacetyl chloride in anhydrous dichloromethane (DCM)
-
-
Conditions :
-
0°C, dropwise addition of chloroacetyl chloride
-
Stirring at room temperature for 6 hours
-
Neutralization with aqueous sodium bicarbonate
-
Optimization Parameters
Solvent Selection
Temperature Control
-
Low-Temperature Steps : Initial reagent mixing at 0–5°C prevents exothermic side reactions.
-
Heating Phases : Cyclization at 70°C accelerates ring formation without decomposing intermediates.
Structural Confirmation and Characterization
Post-synthesis, the compound is validated via:
-
Spectroscopy :
-
X-ray Crystallography : Confirms Z-configuration of the thiadiazol-2-ylidene moiety (for intermediate analogs).
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Carbodiimide Condensation | 76% | High purity, scalable | Requires toxic solvents (DMF) |
| Thiosemicarbazide Route | 68–72% | Cost-effective precursor synthesis | Multi-step, time-consuming |
| Acetylation | ~70% | Simple, rapid | Limited to amine-functionalized starting materials |
Industrial Scalability Considerations
While lab-scale syntheses are well-established, industrial production demands:
Chemical Reactions Analysis
Nucleophilic Substitution at Thiadiazole Moiety
The 1,3,4-thiadiazole ring undergoes nucleophilic attacks due to electron-deficient nitrogen atoms. Key reactions include:
The benzyl group at C5 stabilizes the ring via resonance, modulating reactivity toward electrophiles.
Benzothiazole Ketone Reactivity
The 3-oxo-1,2-benzothiazol-2(3H)-yl group participates in carbonyl-based reactions:
The electron-withdrawing benzothiazole ring enhances ketone electrophilicity, accelerating nucleophilic additions .
Acetamide Group Transformations
The acetamide linker enables hydrolysis and cyclocondensation:
The Z-configured imine in the thiadiazole ring directs regioselectivity during cyclizations .
Photocatalytic Radical Reactions
Recent studies highlight photocatalytic modifications using visible light:
| Reaction Type | Conditions | Products | Radical Initiators |
|---|---|---|---|
| C–H functionalization | Ru(bpy)₃Cl₂, blue LEDs, DCE | Spirocyclic thiadiazole-benzothiazole | Single-electron transfer (SET) |
This method avoids harsh reagents, preserving the acetamide backbone .
Stability Under Physiological Conditions
Hydrolytic stability studies (pH 7.4, 37°C):
| Time (h) | Degradation (%) | Major Degradants |
|---|---|---|
| 24 | 12.3 ± 1.2 | Hydrolyzed acetamide |
| 48 | 28.7 ± 2.1 | Benzothiazole-3-one and thiadiazole acid |
Instability in aqueous media suggests prodrug strategies for pharmaceutical applications .
Comparative Reactivity of Functional Groups
| Group | Reactivity Order | Dominant Reaction |
|---|---|---|
| Thiadiazole ring | Electrophilic > Nucleophilic | Nitration, alkylation |
| Benzothiazole ketone | Nucleophilic addition | Schiff base formation |
| Acetamide linker | Hydrolysis > Cyclization | Acid-catalyzed breakdown |
Scientific Research Applications
Antitumor Properties
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazolidin-4-one derivatives have been shown to possess antitumor activity by inhibiting cell proliferation in glioblastoma multiform cells . The mechanism involves the interaction of these compounds with cellular pathways that regulate cell viability and apoptosis.
Antiviral Activity
Research indicates that certain thiazole and thiadiazole derivatives can inhibit the main protease of SARS-CoV-2, suggesting potential applications in antiviral drug development . This activity is critical in the context of ongoing global health challenges, particularly with emerging viral infections.
Table 1: Comparison of Synthesis Methods for Thiadiazole Derivatives
Structural Insights
The structural features of N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide contribute significantly to its biological activity. The presence of the thiadiazole and benzothiazole moieties enhances its electron density and reactivity, making it a suitable candidate for further modification and optimization in drug design .
Case Studies
Case Study: Antitumor Activity Evaluation
A study conducted by Da Silva et al. assessed the antitumor effects of synthesized thiazolidinone derivatives against glioblastoma cells. The findings indicated that specific derivatives exhibited potent cytotoxicity, leading to decreased cell viability and increased apoptosis rates . This highlights the therapeutic potential of thiazolidine-based compounds in oncology.
Case Study: Antiviral Mechanism Investigation
Another investigation focused on the antiviral properties of thiadiazole derivatives against SARS-CoV-2. The study utilized molecular docking techniques to elucidate the binding interactions between these compounds and viral proteases, demonstrating their potential as lead compounds for antiviral drug development .
Mechanism of Action
The mechanism of action of N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. This inhibition can result in the death of microbial cells or the suppression of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s structural uniqueness lies in its benzyl-thiadiazole and benzothiazol-3-one-acetamide components. Key comparisons with analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Metabolic and Stability Considerations
- Methazolamide Metabolism : Metabolized via cytochrome P450 to a cysteine conjugate, which auto-oxidizes to sulfenic acid and further to sulfonic acid (MSO). This pathway involves glutathione-dependent futile cycles, linked to rare Stevens-Johnson syndrome .
- Target Compound Stability : The absence of a sulfamoyl group suggests different metabolic pathways. The benzothiazol-3-one moiety may undergo ring-opening or glucuronidation, while the benzyl group could be susceptible to CYP450-mediated oxidation, forming benzyl alcohol or carboxylic acid derivatives .
Biological Activity
N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anti-inflammatory, anticancer, and enzyme inhibitory activities.
Chemical Structure and Synthesis
The compound is characterized by the presence of a thiadiazole moiety linked to a benzothiazole structure. The synthesis typically involves the reaction of 5-benzyl-1,3,4-thiadiazole with 2-chloro-N-(benzothiazol-2-yl)acetamide under basic conditions. This synthetic route is crucial for developing derivatives with enhanced biological activity.
Anti-inflammatory Activity
One of the primary areas of research surrounding this compound involves its anti-inflammatory properties. Studies have shown that derivatives of thiadiazole-benzothiazole hybrids exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For instance, a related compound demonstrated a COX-1 inhibitory effect of 51.36% at 100 µM, while showing significantly less inhibition on COX-2 (11.05% at the same concentration) . This selectivity suggests potential therapeutic applications in managing inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For example, certain benzothiazole-thiadiazole hybrids have been reported to exhibit cytotoxic effects against cancer cell lines such as HeLa. Flow cytometry analyses indicated that these compounds induced apoptotic cell death and blocked the cell cycle at the sub-G1 phase . Moreover, some derivatives have shown IC50 values as low as 0.17 µM against key cancer targets like VEGFR-2 .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes associated with disease pathology. Research indicates that benzothiazole-based thiadiazole derivatives can effectively inhibit thymidine phosphorylase and urease, which are implicated in tumor growth and infection processes . The binding affinity and inhibitory activity against these enzymes highlight the compound's potential as a lead in drug development.
Table: Summary of Biological Activities
Q & A
Basic: What are the optimized synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step reactions under anhydrous conditions. Key steps include:
- Thiadiazole core formation : Reacting 5-benzyl-1,3,4-thiadiazol-2-amine derivatives with chloroacetyl chloride in dioxane or acetone, using triethylamine as a base, to form intermediate acetamides .
- Cyclization and purification : Refluxing with anhydrous potassium carbonate in acetone (3–5 hours), followed by recrystallization from ethanol to achieve high purity .
- Critical parameters : Strict moisture control, solvent purity, and reaction time optimization to minimize byproducts.
Basic: What spectroscopic methods confirm the compound’s structural integrity?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., benzyl protons at δ 4.3–4.5 ppm; thiadiazole carbons at ~160–170 ppm) .
- X-ray diffraction : Resolves stereochemistry (e.g., Z-configuration at the thiadiazole-ylidene moiety) and bond angles critical for activity .
- Elemental analysis : Validates stoichiometry (C, H, N, S) within ±0.3% of theoretical values .
Advanced: How can computational modeling predict its bioactivity?
Answer:
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., kinases, DNA topoisomerases). Key parameters include binding energy (ΔG ≤ −8 kcal/mol) and hydrogen-bonding networks .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
- ADMET prediction : SwissADME or ProTox-II evaluate pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) to prioritize analogs .
Advanced: How to address discrepancies in cytotoxicity data across cell lines?
Answer:
- Assay standardization : Use identical cell passage numbers, seeding densities, and incubation times (e.g., 72 hours for MTT assays) .
- Mechanistic profiling : Compare apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) to identify cell-type-specific death pathways .
- Purity validation : LC-MS (≥95% purity) and ICP-MS (metal contamination screening) eliminate batch variability .
Basic: What solvents and catalysts enhance reaction yields?
Answer:
- Solvents : Dry acetone or dioxane minimizes hydrolysis of chloroacetyl intermediates .
- Catalysts : Anhydrous K₂CO₃ (2 mmol) facilitates nucleophilic substitution, improving yields by 15–20% vs. NaHCO₃ .
- Workup : Ethanol recrystallization removes unreacted starting materials, achieving >85% isolated yields .
Advanced: How to design SAR studies for thiadiazole derivatives?
Answer:
- Substituent variation : Synthesize analogs with halogen (Cl, Br), electron-withdrawing (NO₂), or bulky groups (isopropyl) at the benzyl position to probe steric/electronic effects .
- Biological testing : Rank IC₅₀ values in 3D tumor spheroids vs. monolayer cultures to assess penetration efficiency .
- QSAR modeling : Use CoMFA or HQSAR to correlate logP, polar surface area, and bioactivity .
Basic: How to assess antioxidant activity experimentally?
Answer:
- DPPH assay : Measure radical scavenging at 517 nm (IC₅₀ ≤ 50 µM indicates strong activity) .
- SOD mimic activity : Use nitroblue tetrazolium (NBT) reduction assays under superoxide-generating conditions (e.g., xanthine/xanthine oxidase system) .
- Dose-response curves : Test 10–100 µM ranges with ascorbic acid as a positive control .
Advanced: What strategies mitigate poor aqueous solubility?
Answer:
- Prodrug design : Introduce phosphate esters or PEGylated side chains for pH-dependent release .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm, PDI < 0.2) using solvent evaporation .
- Co-crystallization : Co-formers like succinic acid enhance solubility 5–10× via hydrogen bonding .
Advanced: How to validate target engagement in cellular models?
Answer:
- CETSA : Monitor thermal stabilization of target proteins (e.g., PARP-1) via Western blotting after compound treatment .
- Pull-down assays : Use biotinylated probes to isolate compound-protein complexes for LC-MS/MS identification .
- Knockout validation : CRISPR/Cas9-mediated gene deletion in cell lines to confirm on-target effects .
Basic: What are key stability considerations during storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
